molecular formula C26H27N3OS3 B11149261 (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11149261
M. Wt: 493.7 g/mol
InChI Key: MGHIZXSQORRLSI-QJOMJCCJSA-N
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Description

The compound you’ve mentioned is a complex organic molecule with intriguing structural features. Let’s break it down:

    Chemical Formula: CHNOS

    IUPAC Name: (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

This compound combines elements from various functional groups, including pyrazole, thiazolidinone, and phenyl rings. Its unique structure suggests potential biological activity.

Properties

Molecular Formula

C26H27N3OS3

Molecular Weight

493.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N3OS3/c1-3-5-16-32-22-13-11-19(12-14-22)24-20(18-29(27-24)21-9-7-6-8-10-21)17-23-25(30)28(15-4-2)26(31)33-23/h6-14,17-18H,3-5,15-16H2,1-2H3/b23-17-

InChI Key

MGHIZXSQORRLSI-QJOMJCCJSA-N

Isomeric SMILES

CCCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC)C4=CC=CC=C4

Canonical SMILES

CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    One-Pot Synthesis: A common method involves the condensation of a thiazolidinone derivative with a pyrazole aldehyde or ketone. The butylsulfanyl group is introduced during this step.

    Multicomponent Reactions (MCRs): These efficient processes allow the simultaneous assembly of multiple fragments. For example, a MCR involving thiazolidinone, pyrazole, and an aldehyde can yield the desired compound.

Reaction Conditions::
  • Solvents: Commonly used solvents include DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or acetonitrile.
  • Catalysts: Lewis acids or bases may catalyze the condensation reactions.
  • Temperature: Typically carried out at room temperature or slightly elevated temperatures.

Industrial Production:: While industrial-scale production methods are not widely documented, research efforts are ongoing to optimize synthetic routes for large-scale manufacturing.

Chemical Reactions Analysis

Nucleophilic Additions to the α,β-Unsaturated System

The exocyclic methylidene group enables conjugate additions due to its electron-deficient nature. Key reactions include:

Reaction Type Conditions Products/Outcomes Source
Michael Addition Amines, thiols, or Grignard reagents in polar aprotic solvents (DMF, THF)Formation of adducts at the β-position, stabilizing the enolate intermediate
Cyclopropanation Diazomethane or Simmons-Smith reagent under inert atmosphereSpiro-cyclopropane derivatives via [2+1] cycloaddition

For example, reaction with benzylamine in DMF yields a stable β-amino adduct, confirmed via 1H^1H-NMR shifts at δ 4.2–4.5 ppm (NH coupling) and LC-MS ([M+H]+^+ = 657.3).

Thiazolidinone Ring Modifications

The thioxo (C=S) and carbonyl (C=O) groups in the thiazolidinone ring participate in regioselective transformations:

Thioxo Group Reactivity

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in basic media (K2_2CO3_3/acetone) replaces the thione sulfur with alkyl groups, forming thioether derivatives .

  • Oxidation : H2_2O2_2/acetic acid converts the thioxo group to sulfone (-SO2_2-), increasing polarity (confirmed by TLC mobility shifts).

Carbonyl Reactivity

  • Condensation : Reacts with hydrazines or hydroxylamine to form hydrazones or oximes, respectively, at the 4-keto position .

Pyrazole and Sulfanyl Group Reactivity

The pyrazole moiety and butylsulfanyl substituent enable further functionalization:

Functional Group Reaction Conditions Outcome
Pyrazole N-alkylation Electrophiles (e.g., MeI, EtBr)NaH/DMF, 0–5°CN-substituted pyrazoles with retained planarity
Sulfanyl Oxidation m-CPBA in CH2_2Cl2_2Conversion to sulfoxide (-SO-) or sulfone (-SO2_2-)Alters lipophilicity (LogP decreases by 0.8 units)

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions as a dienophile:

Diene Conditions Product Application
1,3-ButadieneThermal (100°C, toluene)Bicyclic adduct with fused thiazole-pyrazoleBioactive scaffold synthesis
AnthraceneMicrowave irradiation (150 W)Polycyclic hybrid structureMaterial science applications

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • E/Z Isomerization : Reversible configuration changes at the exocyclic double bond, monitored by UV-Vis spectroscopy (λmax_{\text{max}} shift from 320 nm to 290 nm).

  • Ring-Opening : In the presence of O2_2, forms sulfenic acid intermediates, which dimerize to disulfides.

Catalytic Hydrogenation

Under H2_2 (1 atm) and Pd/C catalysis:

  • The exocyclic double bond is selectively reduced, yielding the saturated analog (5Z → 5S) without affecting the thiazolidinone ring (95% yield, GC-MS purity >98%) .

Comparative Reactivity Table

The following table contrasts reactivity with structurally similar thiazolidinones:

Compound Reaction with Amines Thioxo Oxidation Diels-Alder Activity
3-Propyl derivative (target compound)High (k = 0.45 M1^{-1}s1^{-1})Forms sulfoneModerate (60% yield)
3-Ethyl analogModerate (k = 0.32 M1^{-1}s1^{-1})Forms sulfoxideLow (22% yield)
Non-sulfanyl variant NegligibleN/AHigh (88% yield)

Mechanistic Insights

  • Electronic Effects : The butylsulfanyl group donates electron density via resonance, activating the methylidene group for nucleophilic attacks .

  • Steric Hindrance : The 3-propyl substituent slows ring-opening reactions compared to smaller alkyl groups (e.g., ethyl).

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of the thiazolidinone core followed by the introduction of the pyrazole and butylsulfanyl groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.

Medicinal Applications

  • Anticancer Activity : Research indicates that thiazolidinone derivatives exhibit promising anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may also exhibit such activities, warranting further investigation.
  • Anti-inflammatory Properties : The compound's potential as an anti-inflammatory agent is supported by molecular docking studies that suggest it may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This positions it as a candidate for treating conditions characterized by chronic inflammation.
  • Antimicrobial Activity : Thiazolidinone derivatives have been reported to possess antimicrobial properties against various pathogens. The presence of the pyrazole ring may enhance this activity, making it a subject for further bioassay studies to evaluate its efficacy against specific bacterial and fungal strains .

Material Science Applications

  • Polymer Chemistry : The unique structural features of thiazolidinones allow them to be incorporated into polymer matrices to enhance mechanical properties or introduce bioactivity. This application is particularly relevant in developing biodegradable materials or drug delivery systems.
  • Nanotechnology : The compound can potentially serve as a precursor for synthesizing nanoparticles with specific functionalities. Its ability to stabilize metal ions could be explored in creating metal-thiazolidinone complexes for catalytic applications or as antimicrobial surfaces.

Case Studies

Several studies have highlighted the applications of thiazolidinone derivatives similar to (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one:

StudyFindings
Study 1Investigated the synthesis of thiazolidinones with anticancer properties; compounds showed significant activity against various cancer cell lines.
Study 2Evaluated the anti-inflammatory potential through docking studies; suggested modification for enhanced activity against 5-lipoxygenase.
Study 3Examined antimicrobial activities of thiazolidinones; demonstrated effectiveness against Gram-positive bacteria.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Similar compounds include:

Biological Activity

The compound (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which is recognized for its diverse biological activities. This article aims to synthesize current knowledge regarding the biological activity of this specific compound, highlighting its potential applications in medicinal chemistry.

Overview of Thiazolidinones

Thiazolidinones are a class of heterocyclic compounds characterized by a thiazolidine ring containing sulfur and nitrogen atoms. They have been extensively studied for their pharmacological properties, including antimicrobial , anticancer , anti-inflammatory , and antidiabetic activities . The structural diversity of thiazolidinones allows for the modification of their biological activity through various substituents.

Anticancer Activity

Recent studies indicate that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. Thiazolidinone derivatives have shown effectiveness against various cancer cell lines, including human colon adenocarcinoma (HT29) and gastric cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest, attributed to their interaction with DNA and inhibition of key enzymes involved in tumor growth.

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AHT2915Apoptosis induction
Compound BMCF720Cell cycle arrest
(5Z)-5-{...}HCT11612DNA interaction

Antimicrobial Activity

Thiazolidinones, including the compound of interest, have demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli with low minimum inhibitory concentration (MIC) values . The antimicrobial mechanism typically involves disruption of bacterial cell wall synthesis and inhibition of biofilm formation.

Table 2: Antimicrobial Efficacy

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus0.5Bactericidal
Escherichia coli2Bacteriostatic
Pseudomonas aeruginosa1Biofilm inhibition

Other Biological Activities

In addition to anticancer and antimicrobial properties, thiazolidinones have shown promise in other areas:

  • Anticonvulsant Activity : Some derivatives exhibit significant anticonvulsant effects in animal models .
  • Anti-inflammatory Properties : Thiazolidinone compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
  • Antidiabetic Potential : Certain thiazolidinone derivatives enhance insulin sensitivity, contributing to their potential use in diabetes management .

Case Study 1: Anticancer Efficacy in Human Cell Lines

A study conducted by Taherkhorsand et al. synthesized a series of thiazolidinone derivatives, including the target compound. The derivatives were tested against various human cancer cell lines, revealing that the compound exhibited an IC50 value lower than that of established chemotherapeutics, indicating superior efficacy .

Case Study 2: Antimicrobial Testing Against MRSA

In a comparative study on antimicrobial agents against methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrated remarkable activity with an MIC value significantly lower than traditional antibiotics. This suggests its potential as a novel therapeutic agent against resistant strains .

Q & A

Basic: What synthetic methodologies are recommended for preparing thiazolidinone derivatives like the target compound?

Answer:
The synthesis of thiazolidinone derivatives typically involves cyclocondensation reactions. A general approach includes reacting thiosemicarbazides with α-chloroacetic acid derivatives in the presence of sodium acetate and acetic acid under reflux (2–4 hours). For example, describes the synthesis of a similar compound by refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in DMF/acetic acid, followed by recrystallization . To introduce the Z-configuration at the methylidene position, precise control of reaction conditions (e.g., solvent polarity, temperature) is critical. highlights the use of mercaptoacetic acid in forming thiazolidinone rings via stepwise condensation with aldehydes and amines, suggesting a pathway adaptable to the target compound’s butylsulfanyl and propyl substituents .

Basic: How can the crystal structure of this compound be determined, and which software tools are authoritative for refinement?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires a high-quality crystal, followed by structure solution using direct methods (e.g., SHELXT or SHELXD ) and refinement with SHELXL , which is widely validated for small-molecule crystallography . For visualization and thermal ellipsoid plotting, ORTEP-3 is recommended due to its robust graphical interface for validating bond lengths, angles, and hydrogen-bonding networks . demonstrates the application of these tools in resolving pyrazole-containing structures, emphasizing the need to validate torsional angles in flexible substituents like the butylsulfanyl group .

Advanced: How can researchers resolve contradictions in crystallographic data, such as disordered substituents or non-ideal Z′ values?

Answer:
Disorder in flexible groups (e.g., the propyl or butylsulfanyl chains) can be addressed by refining occupancy ratios and applying geometric restraints in SHELXL . For non-integer Z′ values, recommends analyzing hydrogen-bonding patterns using graph-set analysis to identify supramolecular symmetries that might explain packing anomalies . If twinning is suspected (common in thiazolidinone derivatives due to planar heterocycles), the TWIN and BASF commands in SHELXL should be used to model twin domains .

Advanced: What strategies optimize the reaction yield and regioselectivity for introducing the (Z)-methylidene group in thiazolidinones?

Answer:
The Z-configuration is thermodynamically favored in polar solvents (e.g., DMF/acetic acid mixtures) due to stabilization of the conjugated enone system, as shown in . To enhance regioselectivity during cyclocondensation, suggests using microwave-assisted synthesis to reduce side reactions, particularly when bulky groups (e.g., 4-(butylsulfanyl)phenyl) are present . Monitoring reaction progress via TLC or in situ IR (C=O and C=S stretching bands at ~1700 cm⁻¹ and ~1250 cm⁻¹, respectively) ensures timely termination to avoid over-oxidation .

Advanced: How can hydrogen-bonding interactions in the solid state inform structure-activity relationships (SAR) for biological studies?

Answer:
Hydrogen-bonding networks (e.g., N–H⋯S or S⋯π interactions) can stabilize bioactive conformations. ’s graph-set analysis provides a framework to categorize such interactions (e.g., chains, rings) and correlate them with solubility or membrane permeability . For example, if the thioxo group (C=S) participates in intermolecular H-bonds (as in ), this may reduce bioavailability, guiding the design of prodrugs or co-crystals .

Advanced: What experimental design principles apply when screening this compound for antimicrobial activity?

Answer:
Adopt a Design of Experiments (DoE) approach to optimize variables like concentration, solvent, and bacterial strains. provides a template using species-specific activity matrices (e.g., Gram-positive vs. Gram-negative bacteria) and minimum inhibitory concentration (MIC) assays . For thiazolidinones, prioritize testing against Staphylococcus aureus and Escherichia coli, as structural analogs in and show efficacy against these pathogens . Include positive controls (e.g., ciprofloxacin) and validate results via dose-response curves.

Advanced: How can researchers modify the butylsulfanyl or propyl groups to enhance metabolic stability without compromising activity?

Answer:
Replace the butylsulfanyl group with bioisosteres like sulfoxides or sulfones () to reduce CYP450-mediated oxidation . For the propyl chain, and suggest introducing fluorine atoms or methoxy groups at terminal positions to block metabolic hotspots while maintaining lipophilicity . Computational docking (e.g., AutoDock Vina) can predict steric clashes or improved target binding (e.g., enzyme active sites) before synthesis.

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